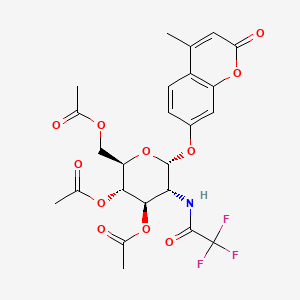

4-Methylumbelliferyl3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-a-D-glucopyranoside

Übersicht

Beschreibung

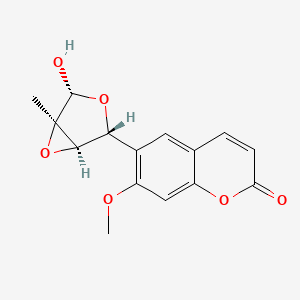

4-Methylumbelliferyl3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-a-D-glucopyranoside is a valuable compound that acts as a substrate in various enzymatic assays to detect the presence and activity of enzymes involved in glycosylation processes . It is a highly intricate and specialized compound, serving as an invaluable tool in the realm of biomedical research .

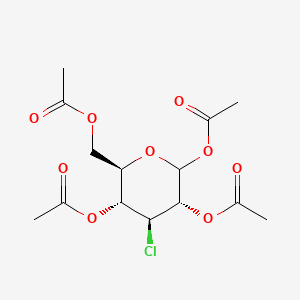

Molecular Structure Analysis

The molecular formula of this compound is C24H24F3NO11, and it has a molecular weight of 559.44 . The exact molecular structure is not provided in the available resources.Chemical Reactions Analysis

This compound is known to act as a synthetic substrate that is hydrolyzed by glycosidases . This makes it useful in enzymatic assays to detect the presence and activity of enzymes involved in glycosylation processes .Wissenschaftliche Forschungsanwendungen

Enzymatic Activity Assays

This compound is primarily used as a substrate in enzymatic assays to detect and quantify the activity of glucosidases . It is particularly valuable in the development of drugs where understanding enzyme kinetics is crucial.

Drug Discovery and Development

In the pharmaceutical industry, it serves an indispensable role in the discovery and development of new drugs. By facilitating the study of enzyme behavior, it aids in identifying potential therapeutic targets .

Lysosomal Storage Disorders

It is employed in the diagnosis and research of lysosomal storage disorders. These are genetic conditions that result from the malfunction of specific enzymes responsible for the breakdown of molecules within the lysosomes .

Viral Infections

The compound is used to study viral infections related to enzyme dysfunction. By analyzing the interaction of viruses with host cellular enzymes, researchers can develop antiviral therapies .

Biomedical Research

As a research tool, it is used to evaluate the functionality of various enzymes, providing profound insights into their activity and potential as drug targets .

Detection of β-Galactosidase Activity

It detects β-galactosidase activity through enzymatic hydrolysis. The resulting 4-methylumbelliferone emits a fluorescent signature, which is useful in biomedical assays .

Wirkmechanismus

Target of Action

The primary target of 4-Methylumbelliferyl3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-a-D-glucopyranoside are glycosidases . These are enzymes that hydrolyze glycosidic bonds in complex sugars, playing a crucial role in the metabolism of carbohydrates.

Mode of Action

This compound acts as a synthetic substrate for glycosidases . Upon encountering these enzymes, it undergoes hydrolysis , a reaction that breaks down the compound by adding water.

Biochemical Pathways

The hydrolysis of this compound by glycosidases is a key step in the metabolic pathway of carbohydrates . The breakdown of this compound can help detect and quantify the activity of glucosidases , providing valuable insights into the functionality of these enzymes.

Result of Action

The hydrolysis of this compound by glycosidases results in the liberation of an illuminating fluorescent entity known as 4-Methylumbelliferone . This fluorescence can be detected and quantified, providing a measure of the enzyme’s catalytic activity .

Safety and Hazards

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F3NO11/c1-10-7-18(32)38-16-8-14(5-6-15(10)16)37-22-19(28-23(33)24(25,26)27)21(36-13(4)31)20(35-12(3)30)17(39-22)9-34-11(2)29/h5-8,17,19-22H,9H2,1-4H3,(H,28,33)/t17-,19-,20-,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLRSUPYLXVODY-FYKMYLNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F3NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745388 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-deoxy-2-(2,2,2-trifluoroacetamido)-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137686-92-1 | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-deoxy-2-[(trifluoroacetyl)amino]-α-D-glucopyranosyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137686-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-deoxy-2-(2,2,2-trifluoroacetamido)-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.